molecular formula C13H16N4OS B5716006 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide

Cat. No. B5716006
M. Wt: 276.36 g/mol
InChI Key: BSVJEINDSQQZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide, also known as DMXAA, is a synthetic compound that has gained attention in the field of cancer research due to its potential as an anti-tumor agent.

Mechanism of Action

The mechanism of action of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to act through the induction of cytokines and chemokines, particularly tumor necrosis factor alpha (TNF-α). TNF-α induces tumor necrosis and inhibits angiogenesis, leading to the regression of tumors.
Biochemical and Physiological Effects:
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide has been shown to induce the production of cytokines and chemokines, particularly TNF-α, in both tumor cells and immune cells. This leads to the induction of tumor necrosis and inhibition of angiogenesis, resulting in tumor regression. 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide is its potential as an anti-tumor agent. It has been shown to induce tumor necrosis and inhibit angiogenesis, leading to the regression of tumors in animal models. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy. However, 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide has limitations in terms of its toxicity and side effects, which may limit its use in clinical settings.

Future Directions

For 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide research include further investigation into its mechanism of action, as well as its potential as a combination therapy with other anti-tumor agents. Additionally, research into the development of more potent and less toxic analogs of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide may lead to improved efficacy and safety in clinical settings. Finally, the use of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide in combination with immunotherapy may also be an area of future research.

Synthesis Methods

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with ammonium thiocyanate to form 3-methylbenzothiocyanate. This intermediate is then reacted with sodium azide and sodium methoxide to form 3-methyl-1,2,4-triazole-5-thiol. Finally, the triazole-thiol intermediate is reacted with 3-methylacetanilide to yield 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide.

Scientific Research Applications

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide has been extensively studied for its potential as an anti-tumor agent. It has been shown to induce tumor necrosis and inhibit angiogenesis, leading to the regression of tumors in animal models. 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

properties

IUPAC Name

2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-9-5-4-6-11(7-9)14-12(18)8-19-13-16-15-10(2)17(13)3/h4-7H,8H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVJEINDSQQZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.